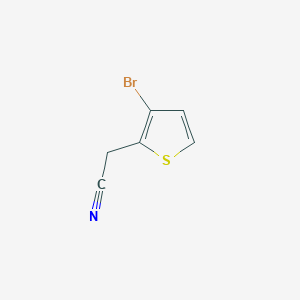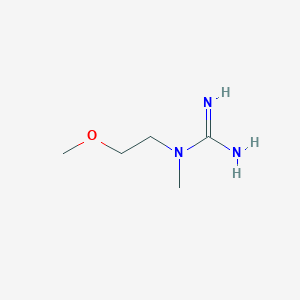
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea (NBTU) is a small molecule compound with potential applications in diverse fields such as drug discovery, biochemistry, and biotechnology. It is a synthetic compound with a unique structure, consisting of two aromatic rings connected by a urea bond. Its structure is highly stable, making it a versatile tool for many scientific applications.
Aplicaciones Científicas De Investigación
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea has been widely used in scientific research due to its unique properties. It has been used as a model compound for studying the effects of trifluoromethyl groups on the structure and reactivity of organic molecules. It has also been used as a ligand for metal complexes and as a catalyst for chemical reactions. Additionally, N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea has been applied in the development of new drugs and as a tool to study the effects of drugs on biological systems.
Mecanismo De Acción
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea is not yet fully understood. However, it is believed to act by forming an adduct with a biological target molecule, such as a protein or enzyme. This adduct can then interact with other molecules in the cell, leading to changes in the cell’s physiology.
Biochemical and Physiological Effects
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, it has been shown to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea has several advantages for use in laboratory experiments. It is a highly stable compound, which allows for long-term storage and use in experiments. Additionally, it is relatively easy to synthesize and purify, making it a useful tool for many research applications. However, N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea is not suitable for use in in vivo studies, as it is rapidly metabolized in the body.
Direcciones Futuras
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea has many potential future applications in scientific research. It could be used to develop new drugs and to study the effects of drugs on biological systems. Additionally, it could be used to study the effects of trifluoromethyl groups on the structure and reactivity of organic molecules. Finally, it could be used as a ligand for metal complexes and as a catalyst for chemical reactions.
Métodos De Síntesis
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea is synthesized through a multi-step process involving the condensation reaction of 3,5-bis(trifluoromethyl)phenol and 3,4-dichlorophenyl isocyanate. The reaction is carried out in an organic solvent at a temperature of 80°C. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-2-1-9(6-12(11)17)24-13(26)25-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZOWAPWIFPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)urea | |
CAS RN |
1764-23-4 |
Source


|
| Record name | N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-N'-(3,4-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)




![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)


![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)


![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)